molecular formula C9H11NO B8660638 2-Acetyl-4,5-dimethylpyridine CAS No. 1211536-74-1

2-Acetyl-4,5-dimethylpyridine

Cat. No. B8660638
M. Wt: 149.19 g/mol
InChI Key: RRJRSSFLDIKSBO-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

The title compound was prepared along with 2-acetyl-4,5-dimethylpyridine from 3,4-dimethylpyridine-2-carbonitrile including 4,5-dimethylpyridine-2-carbonitrile in the ratio of 5.5 to 1 according to the procedure for preparing 2-acetyl-4-chloropyridine described in Example 33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[C:8]([CH3:10])[C:7](C)=[CH:6][N:5]=1)(=[O:3])[CH3:2].[CH3:12]C1C(C#N)=NC=CC=1C.CC1C(C)=CN=C(C#N)C=1.C(C1C=C(Cl)C=CN=1)(=O)C>>[C:1]([C:4]1[C:9]([CH3:12])=[C:8]([CH3:10])[CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NC=C(C(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=CC1C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC=C1C)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NC=CC(=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.